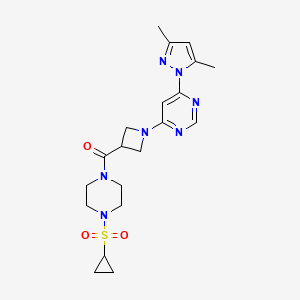

(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

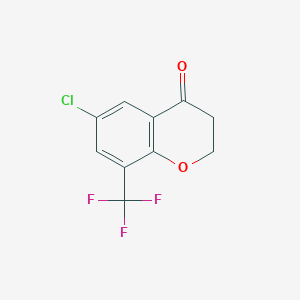

The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule. It has a molecular formula of C20H27N7O3S and an average mass of 445.539 Da . This compound is available for purchase for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves the interaction of appropriate hydrazonoyl chlorides with corresponding N-substituted piperazine in the presence of triethylamine . The structures of the synthesized compounds are confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The structure includes a cyclopropylsulfonyl group attached to a piperazine ring, a pyrimidine ring with a dimethylpyrazole group, and an azetidine ring .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone”:

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure suggests it could inhibit specific kinases involved in cancer cell proliferation and survival. For instance, similar compounds have been found to inhibit p21-activated kinase 4 (PAK4), which plays a crucial role in cancer cell migration and invasion . This inhibition can lead to reduced tumor growth and metastasis.

Antimicrobial Properties

The compound’s structure, particularly the piperazine and pyrazole moieties, indicates potential antimicrobial activity. Compounds with similar structures have been synthesized and evaluated for their antibacterial and antifungal properties . These compounds can disrupt microbial cell walls or inhibit essential enzymes, making them effective against a range of pathogens.

Anti-inflammatory Effects

The presence of the pyrazole ring in the compound suggests it may have anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition can reduce inflammation and pain, making the compound a potential candidate for treating inflammatory diseases.

Neurological Applications

The compound’s piperazine moiety is often found in drugs that affect the central nervous system. Piperazine derivatives are known to interact with neurotransmitter receptors, which can modulate neurological functions . This suggests potential applications in treating neurological disorders such as anxiety, depression, and schizophrenia.

Antiviral Activity

Given the structural features of the compound, it may exhibit antiviral properties. Compounds with similar structures have been investigated for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . This makes the compound a potential candidate for developing antiviral therapies.

properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O3S/c1-14-9-15(2)27(23-14)19-10-18(21-13-22-19)25-11-16(12-25)20(28)24-5-7-26(8-6-24)31(29,30)17-3-4-17/h9-10,13,16-17H,3-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSWHINNOZVZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)S(=O)(=O)C5CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)

![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)

![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)

![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2678944.png)

![N-isobutyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2678945.png)